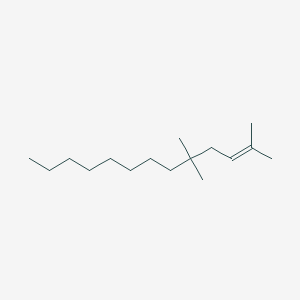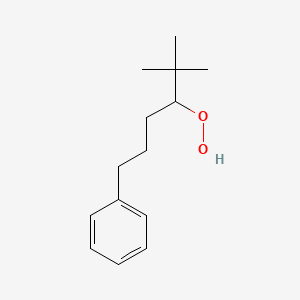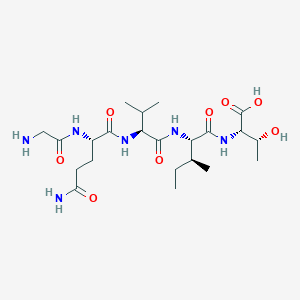![molecular formula C20H20O3 B14223510 (2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 569316-27-4](/img/structure/B14223510.png)
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dioxaspirodecane ring system with two phenyl groups attached to the second and third carbon atoms. The stereochemistry of the compound is specified by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor, such as a diol or a diketone, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient scaling up of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl rings.
Aplicaciones Científicas De Investigación
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which (2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one: The enantiomer of the compound with opposite stereochemistry.
Spirocyclic ketones: Compounds with similar spirocyclic structures but different substituents.
Dioxaspiro compounds: A broader class of compounds with the dioxaspiro ring system but varying functional groups.
Uniqueness
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific stereochemistry and the presence of two phenyl groups, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects and for developing new materials and pharmaceuticals with precise structural requirements.
Propiedades
Número CAS |
569316-27-4 |
|---|---|
Fórmula molecular |
C20H20O3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C20H20O3/c21-17-11-13-20(14-12-17)22-18(15-7-3-1-4-8-15)19(23-20)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2/t18-,19-/m0/s1 |
Clave InChI |
CYRAKVPEZNCFQL-OALUTQOASA-N |
SMILES isomérico |
C1CC2(CCC1=O)O[C@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CC2(CCC1=O)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)

![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)



![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
![Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-](/img/structure/B14223481.png)



![4-[(1H-Indazole-3-carbonyl)amino]butanoic acid](/img/structure/B14223516.png)

